

An In-Depth Technical Guide to the Synthesis of Anlotinib Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

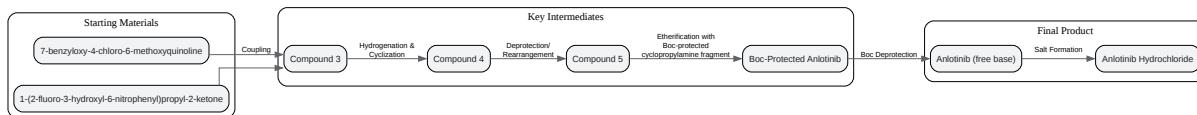
Compound Name: *Anlotinib (hydrochloride)*

Cat. No.: *B10783339*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


Anlotinib hydrochloride, a multi-target tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology. This technical guide provides a comprehensive overview of a key synthesis pathway for anlotinib hydrochloride, designed for researchers, scientists, and professionals in drug development. The described route commences with the coupling of 7-benzyloxy-4-chloro-6-methoxyquinoline and 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propyl-2-ketone, followed by a series of transformations including reduction, cyclization, etherification, and final salt formation. This document details the experimental protocols for each pivotal step, presents quantitative data in structured tables for clarity and comparative analysis, and includes visual diagrams of the synthesis workflow to facilitate a deeper understanding of the chemical processes involved.

Introduction

Anlotinib is a potent inhibitor of various receptor tyrosine kinases, including VEGFR, FGFR, PDGFR, and c-Kit, playing a crucial role in inhibiting tumor angiogenesis and growth. The complexity of its molecular structure necessitates a multi-step synthesis process. This guide focuses on a well-documented synthetic route, providing in-depth procedural details and quantitative analysis to support research and development activities in medicinal chemistry and pharmaceutical manufacturing.

Overall Synthesis Pathway

The synthesis of anlotinib hydrochloride can be strategically divided into several key stages, starting from the preparation of advanced intermediates and culminating in the formation of the final active pharmaceutical ingredient (API). The overall workflow is depicted below.

[Click to download full resolution via product page](#)

A high-level overview of the anlotinib hydrochloride synthesis workflow.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of anlotinib hydrochloride, along with tables summarizing the quantitative data for each reaction.

Step 1: Synthesis of 3-((7-(benzyloxy)-6-methoxyquinolin-4-yl)oxy)-2-fluoro-6-nitrophenylpropan-2-one (Compound 3)

The initial step involves the coupling of 7-benzyloxy-4-chloro-6-methoxyquinoline (Compound 1) and 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propyl-2-ketone (Compound 2).

Experimental Protocol:

To a solution of 7-benzyloxy-4-chloro-6-methoxyquinoline (29.98 g, 100 mmol) and 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propyl-2-ketone (21.32 g, 100 mmol) in N-methylpyrrolidone (150 mL) is added 1,4-diazabicyclo[2.2.2]octane (DABCO) (11.22 g, 100 mmol). The reaction mixture is

stirred and heated to 100°C overnight. After completion of the reaction, water (600 mL) is added, leading to the precipitation of a solid. The crude product is collected by filtration and recrystallized from a mixed solvent of isopropanol and water to yield Compound 3.[1]

Parameter	Value
Compound 1	29.98 g (100 mmol)
Compound 2	21.32 g (100 mmol)
Solvent	N-methylpyrrolidone (150 mL)
Base	DABCO (11.22 g, 100 mmol)
Temperature	100°C
Reaction Time	Overnight
Yield	84% (40.02 g)

Step 2: Synthesis of 1-((5-((7-(benzyloxy)-6-methoxyquinolin-4-yl)oxy)-4-fluoro-2-methyl-1H-indol-1-yl)ethan-1-one (Compound 4)

This step involves the reductive cyclization of Compound 3 to form the indole core of anlotinib.

Experimental Protocol:

Compound 3 (47.65 g, 100 mmol) is dissolved in ethyl acetate (238 mL) in a hydrogenation bottle. Sodium acetate (16.41 g, 200 mmol), acetic anhydride (20.42 g, 200 mmol), and 5% palladium on carbon (2.14 g) are added to the solution. The vessel is purged with hydrogen gas three times under vacuum and then pressurized to 0.15-0.20 MPa. The reaction is maintained at 50-55°C for 20-24 hours. Upon completion, the reaction mixture is cooled, and the palladium catalyst is removed by filtration through diatomaceous earth. The filtrate is concentrated, and petroleum ether (238 mL) is added to precipitate the product. The solid is collected by filtration, washed with a small amount of petroleum ether, and dried to give Compound 4.[1]

Parameter	Value
Compound 3	47.65 g (100 mmol)
Solvent	Ethyl acetate (238 mL)
Reagents	Sodium acetate (16.41 g, 200 mmol), Acetic anhydride (20.42 g, 200 mmol)
Catalyst	5% Pd/C (2.14 g)
Hydrogen Pressure	0.15-0.20 MPa
Temperature	50-55°C
Reaction Time	20-24 hours
Yield	93% (35.37 g)

Step 3: Synthesis of 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinolin-7-ol (Compound 5)

This step involves the deprotection of the benzyl group to yield the free hydroxyl group.

Experimental Protocol:

Compound 4 (38.04 g, 100 mmol) is suspended in isopropanol (190 mL) in a three-necked flask. A 15% aqueous solution of potassium carbonate (95 mL) is added, and the mixture is stirred and heated to 40-45°C for 4-6 hours. After the reaction, a portion of the isopropanol is removed under reduced pressure. The pH of the remaining solution is adjusted to 4-5 with 5% dilute hydrochloric acid, leading to the formation of a precipitate. The mixture is stirred for 1-2 hours, and the solid is collected by filtration. The crude product is recrystallized from a mixed solvent of isopropanol and water to afford Compound 5.[1]

Parameter	Value
Compound 4	38.04 g (100 mmol)
Solvent	Isopropanol (190 mL)
Reagent	15% aq. Potassium carbonate (95 mL)
Temperature	40-45°C
Reaction Time	4-6 hours
Yield	91% (30.79 g)

Step 4: Synthesis of Boc-Protected Anlotinib

In this step, the free hydroxyl group of Compound 5 is etherified with a Boc-protected cyclopropylamine derivative.

Experimental Protocol:

A suitable Boc-protected (1-aminocyclopropyl)methanol derivative is reacted with Compound 5 in the presence of a suitable base and solvent. For example, tert-butyl (1-((tosyloxy)methyl)cyclopropyl)carbamate can be reacted with Compound 5 in a polar aprotic solvent such as DMF with a base like potassium carbonate at an elevated temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the Boc-protected anlotinib.

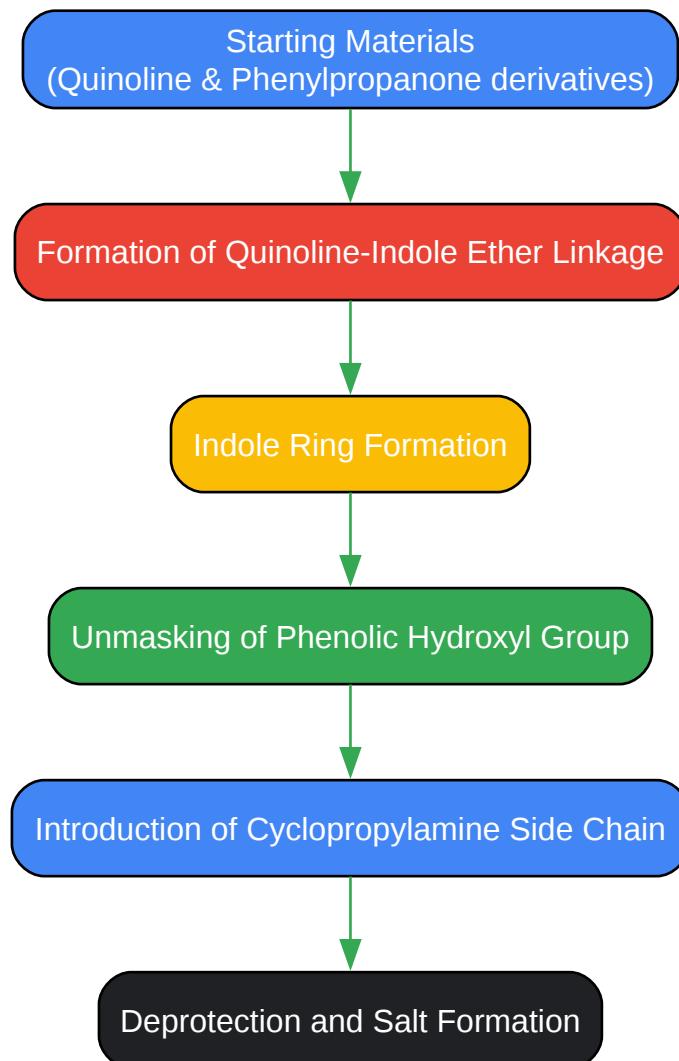
(Detailed quantitative data for this specific step is not fully available in the public domain and may be proprietary. The following is a representative protocol.)

Parameter	Representative Value
Compound 5	1 equivalent
Boc-protected cyclopropylamine derivative	1.1 - 1.5 equivalents
Solvent	DMF or Acetonitrile
Base	K ₂ CO ₃ or Cs ₂ CO ₃
Temperature	60-80°C
Reaction Time	4-12 hours
Yield	(Not specified)

Step 5: Synthesis of Anlotinib Hydrochloride

The final step involves the deprotection of the Boc group and the formation of the hydrochloride salt.

Experimental Protocol:


The Boc-protected anlotinib from the previous step is dissolved in a suitable solvent such as ethanol or isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The reaction is typically carried out at room temperature or with gentle cooling. The anlotinib hydrochloride salt precipitates out of the solution and is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[\[1\]](#)

Parameter	Representative Value
Boc-Protected Anlotinib	1 equivalent
Reagent	HCl in ethanol/isopropanol
Solvent	Ethanol or Isopropanol
Temperature	0-25°C
Reaction Time	1-4 hours
Yield	High (typically >90%)

Signaling Pathways and Logical Relationships

The synthesis of anlotinib hydrochloride follows a logical progression of chemical transformations designed to build the complex molecular architecture from simpler, commercially available starting materials. The key logical relationships in this synthesis are:

- Core Assembly: The initial coupling reaction forms the fundamental quinoline-indole ether linkage.
- Heterocycle Formation: The subsequent hydrogenation and cyclization step constructs the crucial indole ring system.
- Functional Group Interconversion: The debenylation step unmasks a hydroxyl group for further functionalization.
- Side Chain Introduction: The etherification with the cyclopropylamine fragment introduces the key side chain responsible for modulating the drug's pharmacokinetic and pharmacodynamic properties.
- Final API Formulation: The deprotection and salt formation provide the stable and water-soluble hydrochloride salt suitable for pharmaceutical formulation.

[Click to download full resolution via product page](#)

Logical flow of the anlotinib hydrochloride synthesis.

Conclusion

This technical guide provides a detailed and structured overview of a key synthetic pathway for anlotinib hydrochloride. By presenting clear experimental protocols, quantitative data, and logical diagrams, this document aims to be a valuable resource for researchers and professionals involved in the synthesis and development of this important anticancer agent. The provided information should facilitate the replication and optimization of this synthesis, contributing to further advancements in the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Method for preparing anlotinib hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of Anlotinib Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10783339#anlotinib-hydrochloride-synthesis-pathway>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com